1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a pyridine-thiophene hybrid core and a 2-(trifluoromethyl)phenyl substituent. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity. The thiophene-pyridine moiety introduces unique electronic and steric properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)15-3-1-2-4-16(15)24-17(25)23-9-12-7-14(10-22-8-12)13-5-6-26-11-13/h1-8,10-11H,9H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRGACWHCQSBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic synthesis. One common method starts with the preparation of the intermediate 5-(thiophen-3-yl)pyridine, which is then subjected to a series of reactions to introduce the urea and trifluoromethylphenyl groups.
-
Step 1: Synthesis of 5-(Thiophen-3-yl)pyridine
Reagents: Thiophene-3-carboxaldehyde, 3-pyridylboronic acid, palladium catalyst.
Conditions: Suzuki coupling reaction in the presence of a base such as potassium carbonate in an organic solvent like toluene.
-
Step 2: Formation of the Urea Derivative
Reagents: 5-(Thiophen-3-yl)pyridine, 2-(trifluoromethyl)phenyl isocyanate.
Conditions: The reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea exhibit promising anticancer effects. For instance:
- Study Findings : In vitro assays demonstrated that thiourea derivatives exhibited significant antiproliferative effects against various cancer cell lines, including U937 and THP-1, with IC50 values in the low micromolar range. This suggests potential as a lead compound in cancer therapy .
Antimicrobial Activity
Compounds containing thiophene and pyridine structures have been reported to possess notable antimicrobial properties:
- Efficacy : Certain derivatives have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.12 μg/mL. The mechanism of action is believed to involve disruption of bacterial cell membranes .
Anti-inflammatory Effects
Emerging evidence suggests that this compound may also exhibit anti-inflammatory properties:
- Research Insights : Studies on related thioureas indicate a potential for reducing inflammation markers in vitro, which could lead to therapeutic applications in treating inflammatory diseases .
Study 1: Antiproliferative Activity
A comparative study evaluated several thiourea derivatives for their antiproliferative effects on cancer cells. The target compound demonstrated superior activity compared to standard chemotherapeutics like etoposide, indicating its potential as an effective agent in cancer treatment .
Study 2: Antimicrobial Efficacy
A series of synthesized thiourea derivatives were assessed against clinical isolates of Staphylococcus aureus and Escherichia coli. Modifications in thiophene and pyridine substituents significantly enhanced antimicrobial activity, demonstrating clear structure–activity relationships (SAR) .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | IC50/MIC Values | Source |
|---|---|---|---|
| This compound | Anticancer | Low micromolar range | |
| Thiourea Derivative A | Antimicrobial | 0.03 - 0.12 μg/mL | |
| Thiourea Derivative B | Anti-inflammatory | Reduced inflammation markers |
Mechanism of Action
The mechanism by which 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Key Structural Differences:
Physicochemical Properties
Data from analogous compounds suggest the following trends:
Table 1: Comparative Physicochemical Data
| Compound ID | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1f (Ev1) | 70.7 | 198–200 | 667.9 | Thiazole, hydrazinyl, trifluoromethyl |
| 11j (Ev2) | 88.1 | N/A | 534.1 | Thiazole, hydrazinyl, trifluoromethyl |
| A5 (Ev9) | 83 | N/A | 341.7 | Chloro, trifluoromethyl, hydroxyl |
| M64HCl (Ev5) | N/A | N/A | 522.0 | Morpholino, pyridine, trifluoromethyl |
- Yield : The target compound’s synthetic yield is likely comparable to analogues (70–88%) given similar urea-forming reactions .
- Melting Point : Thiophene-containing compounds may exhibit lower melting points than rigid thiazole derivatives (e.g., 1f: 198–200°C) due to reduced crystallinity.
- Molecular Weight : The pyridine-thiophene core increases molecular weight relative to simpler aryl-ureas (e.g., A5: 341.7 g/mol) .
Spectroscopic Characterization
Biological Activity
1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, antibacterial, and other pharmacological effects supported by diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C17H16F3N3OS
- Molecular Weight : 367.39 g/mol
The structure includes a thiophene ring, a pyridine moiety, and a trifluoromethyl phenyl group, which are essential for its biological activity.
Anticancer Activity
Research indicates that urea derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Cell Line Studies :
-
Mechanism of Action :
- The compound induces apoptosis in a concentration-dependent manner and arrests the cell cycle at the G1 phase, as confirmed by flow cytometry analysis .
- It targets specific molecular pathways involved in cancer progression, such as angiogenesis inhibition and alteration of cancer cell signaling pathways .
Comparative Anticancer Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 1.53 | Apoptosis induction |
| Reference Compound (Sorafenib) | A549 | 2.12 | Apoptosis induction |
| Other Urea Derivative | HCT-116 | 1.11 | Cell cycle arrest |
Antibacterial Activity
Thiourea derivatives have shown promising antibacterial properties. The compound's structural features may contribute to its efficacy against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) :
- Mechanism :
Other Biological Activities
In addition to anticancer and antibacterial properties, the compound may possess other pharmacological effects:
Case Study 1: Anticancer Efficacy
A study conducted on a series of urea derivatives found that compounds with similar structures to this compound exhibited IC50 values ranging from 1 to 20 µM against various cancer cell lines, highlighting their potential as effective anticancer agents .
Case Study 2: Antibacterial Testing
In another study, derivatives were tested against multiple bacterial strains, showing that modifications in the thiourea structure significantly enhanced antibacterial activity with MIC values below 50 µg/mL for several compounds .
Q & A
Q. Q1. What are the common synthetic routes for preparing 1-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a pyridine-thiophene methylamine intermediate with a trifluoromethylphenyl isocyanate. Key steps include:
Intermediate Preparation : React 5-(thiophen-3-yl)pyridin-3-ylmethanol with a chlorinating agent (e.g., SOCl₂) to form the corresponding chloride, followed by amination .
Urea Formation : Combine the amine intermediate with 2-(trifluoromethyl)phenyl isocyanate in an inert solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) at 0–25°C .
Optimization : Monitor reaction progress via TLC or LCMS. Purify using column chromatography (hexane/ethyl acetate gradient) or recrystallization. Yields can be improved by controlling stoichiometry (1:1.2 amine:isocyanate) and avoiding moisture .
Q. Q2. How can researchers validate the structural identity of this compound using spectroscopic methods?
Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR : Confirm the presence of the thiophene (δ 7.2–7.5 ppm), pyridine (δ 8.1–8.5 ppm), and urea NH protons (δ 9.5–10.2 ppm). Compare with analogous urea derivatives .
- LCMS : Verify molecular ion peaks (e.g., m/z [M+H]⁺ ≈ 404) and fragmentation patterns. Use high-resolution MS for exact mass confirmation .
- IR Spectroscopy : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. Q3. How does the trifluoromethylphenyl group influence the compound’s physicochemical properties and bioactivity?
Methodological Answer: The CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP ~3.5–4.0), predicted via software like MarvinSketch.
- Metabolic Stability : Reduces oxidative metabolism due to electron-withdrawing effects, as shown in microsomal assays .
- Target Binding : The group may engage in hydrophobic or halogen bonding with proteins (e.g., kinases), as inferred from docking studies on similar ureas .
Experimental Design : Compare bioactivity (e.g., IC₅₀) of the CF₃-substituted analog with non-fluorinated controls in cellular assays.
Q. Q4. What strategies can resolve contradictions in biological activity data across different assay systems?
Methodological Answer: Contradictions may arise from assay conditions or off-target effects. Mitigate by:
Orthogonal Assays : Test in both cell-free (e.g., enzyme inhibition) and cell-based systems (e.g., antiproliferative assays) .
Dose-Response Curves : Use at least 10 concentrations to calculate accurate IC₅₀ values.
Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate target engagement via Western blotting or thermal shift assays .
Q. Q5. How can computational modeling guide the design of derivatives with improved potency?
Methodological Answer:
Docking Studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., TRPV1 or kinases). Focus on interactions between the urea moiety and catalytic lysine/aspartate residues .
QSAR Analysis : Build models correlating substituent electronic parameters (Hammett σ) with bioactivity. Prioritize derivatives with electron-deficient aryl groups for synthesis .
ADMET Prediction : Employ SwissADME or ADMETlab to filter compounds with unfavorable pharmacokinetics early in the design phase .
Critical Analysis of Contradictory Evidence
- Synthetic Routes : and describe urea formation via isocyanate-amine coupling, while uses aryl isocyanates with anilines. Researchers should test both methods and compare yields .
- Biological Targets : highlights kinase inhibition, whereas focuses on TRPV1. Target prioritization should depend on disease relevance and structural homology .
Q. Guidelines for Researchers
- Synthesis : Prioritize anhydrous conditions and inert atmospheres for urea bond formation.
- Data Reproducibility : Report detailed reaction parameters (solvent, temperature, catalyst) to enable replication.
- Ethical Compliance : Adhere to safety protocols for handling fluorinated compounds (e.g., use fume hoods, avoid skin contact) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
